KIRA9

IRE1α Kinase Inhibition RNase Activity Modulation XBP1 Splicing

Researchers often face challenges in dissecting the divergent adaptive and apoptotic arms of the UPR, as full IRE1α inhibitors confound pathway analysis. KIRA9 (CAS 2922507-65-9) is an ATP-competitive partial antagonist that fully engages the kinase domain (Ki = 160 nM) while only partially inhibiting RNase activity (IC50 = 39 nM). This unique profile allows it to segregate pro-survival XBP1 splicing from pro-apoptotic RIDD signaling, a functional 'sweet spot' that ensures experimental clarity. Supplied with rigorous analytical documentation for reliable, reproducible results.

Molecular Formula C27H27F3N6O3S
Molecular Weight 572.6 g/mol
Cat. No. B12405278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKIRA9
Molecular FormulaC27H27F3N6O3S
Molecular Weight572.6 g/mol
Structural Identifiers
SMILESC1CC(CNC1)NC2=NC=CC(=N2)C3=C(N=CC=C3)OC4=CC=C(C5=CC=CC=C54)NS(=O)(=O)CCC(F)(F)F
InChIInChI=1S/C27H27F3N6O3S/c28-27(29,30)12-16-40(37,38)36-23-9-10-24(20-7-2-1-6-19(20)23)39-25-21(8-4-14-32-25)22-11-15-33-26(35-22)34-18-5-3-13-31-17-18/h1-2,4,6-11,14-15,18,31,36H,3,5,12-13,16-17H2,(H,33,34,35)/t18-/m0/s1
InChIKeyHLEZGQAFDDCWDE-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KIRA9: ATP-Competitive IRE1α Partial Antagonist


KIRA9 (CAS: 2922507-65-9) is a potent, ATP-competitive partial antagonist of the IRE1α RNase, classified as a 'KIRA' (Kinase Inhibiting RNase Attenuator). It was developed to segregate the adaptive XBP1 mRNA splicing from the pro-apoptotic RIDD (Regulated IRE1-Dependent Decay) outputs of the Unfolded Protein Response (UPR) [1]. KIRA9 fully engages the ATP-binding site of the IRE1α kinase domain with a Ki of 160 nM, yet only partially inhibits its downstream RNase activity (IC50 = 39 nM), thereby achieving a functional 'sweet spot' that is mechanistically distinct from both full kinase inhibitors and complete RNase inhibitors [2].

KIRA9 vs. Standard IRE1α Inhibitors


KIRA9's mechanism of action is fundamentally distinct from other IRE1α-targeting compounds, making simple substitution scientifically invalid. Unlike complete RNase inhibitors (e.g., MKC-8866, IC50 = 0.29 µM) or full kinase inhibitors that also completely block RNase activity (e.g., KIRA8, IC50 = 5.9 nM), KIRA9 is an ATP-competitive partial antagonist [1]. At full target occupancy, it permits the adaptive XBP1 mRNA splicing while simultaneously blocking the pro-apoptotic RIDD pathway [2]. This functional segregation is a direct result of its unique binding mode, which intermediately displaces the kinase domain's αC helix, a feature not shared by compounds that act as full agonists or complete antagonists of the RNase domain [1]. Therefore, substituting KIRA9 with a compound that fully inhibits the RNase would abolish the critical XBP1-dependent survival signaling, potentially confounding experimental outcomes in models of ER stress, diabetes, and B-cell differentiation .

KIRA9 Quantitative Evidence Guide


KIRA9 vs. PAIR1: Kinase Binding and RNase Activity

In a direct head-to-head comparison, KIRA9 and its structural analog PAIR1 exhibit comparable affinity for the IRE1α ATP-binding site (Ki = 160 nM for KIRA9 vs. 220 nM for PAIR1). However, despite this similar kinase engagement, KIRA9 results in significantly greater inhibition of the downstream RNase activity. In cellular assays, at equivalent concentrations (20 µM), PAIR1 largely preserves XBP1 mRNA splicing (adaptive output), while KIRA9 strongly suppresses it [1].

IRE1α Kinase Inhibition RNase Activity Modulation XBP1 Splicing

Kinome-Wide Selectivity: KIRA9 vs. PAIR1

Kinobead profiling was used to assess the kinome-wide selectivity of KIRA9 and PAIR1. Both compounds at 10 µM showed high selectivity for IRE1α, with only a few off-target kinases observed. The data, presented as log2 ratio of LFQ intensity compared to DMSO control, demonstrate that the minor structural difference between KIRA9 and PAIR1 does not compromise its selectivity profile [1].

Kinase Selectivity Off-Target Profiling Chemical Proteomics

RNase Inhibition Potency: KIRA9 vs. KIRA8

While KIRA9 (IC50 = 39 nM) is a potent inhibitor of IRE1α RNase activity, it is less potent than the class-leading monoselective inhibitor KIRA8 (IC50 = 5.9 nM) . This potency difference is mechanistically significant, as KIRA8 is a full antagonist, whereas KIRA9 is a partial antagonist, allowing for the preservation of some adaptive signaling.

IRE1α RNase Inhibition Potency Comparison In Vitro Pharmacology

Insulin mRNA and Proinsulin Recovery

In INS-1 β-cells, treatment with 20 µM KIRA9 significantly recovers the mRNA levels of Ins1 and Ins2, which are targets of RIDD-mediated decay. This recovery leads to a corresponding increase in proinsulin protein levels [1]. This functional outcome is a direct consequence of KIRA9's ability to block the destructive RIDD pathway.

Beta-Cell Function RIDD Inhibition Insulin Synthesis

KIRA9 Research Applications


Adaptive vs. Apoptotic UPR in Beta-Cells

KIRA9 is ideal for studies in INS-1 β-cells or primary islets where the goal is to segregate the pro-survival XBP1 splicing from the pro-apoptotic RIDD pathway. As shown in Figure 4 of the primary publication, treatment with 20 µM KIRA9 effectively blocks the RIDD-mediated decay of Ins1/Ins2 mRNA, rescuing proinsulin synthesis, while differentially impacting XBP1 splicing compared to PAIR1 [1].

Kinase Profiling and Chemical Proteomics

For experiments requiring a highly selective IRE1α kinase inhibitor with minimal off-target effects, KIRA9 is a validated tool. Kinobead profiling at 10 µM demonstrates a clean selectivity profile, with only a few off-target kinases identified, a profile comparable to the well-characterized PAIR1 [2]. This makes KIRA9 suitable for use in complex cellular lysates where broad kinase inhibition would confound results.

IRE1α SAR Studies

KIRA9 serves as a key reference compound in the SAR series of ATP-competitive IRE1α inhibitors. Its defined Ki of 160 nM and structural data (co-crystal structure with the IRE1α kinase domain, PDB: 7BMK) make it an essential tool for medicinal chemistry efforts focused on developing novel UPR modulators with tailored RNase inhibitory profiles [3].

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